

# Application Notes and Protocols: (S)Ceralasertib and Carboplatin Co-administration in vivo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (S)-Ceralasertib |           |
| Cat. No.:            | B2849286         | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the co-administration of the ATR kinase inhibitor **(S)-Ceralasertib** (AZD6738) and the chemotherapeutic agent carboplatin in a preclinical in vivo setting. The combination has demonstrated synergistic antitumor activity in various cancer models.[1][2] This document outlines the underlying mechanism, experimental procedures, and expected outcomes based on published preclinical and clinical data.

### **Mechanism of Action and Therapeutic Rationale**

**(S)-Ceralasertib** is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[3] Carboplatin is a platinum-based chemotherapy agent that induces DNA damage, primarily through the formation of DNA crosslinks, leading to replication stress and cell cycle arrest.

The co-administration of Ceralasertib and carboplatin is based on the principle of synthetic lethality. By inducing DNA damage, carboplatin activates the ATR-mediated signaling pathway to promote DNA repair and cell survival. Ceralasertib inhibits this crucial repair mechanism, leading to an accumulation of DNA damage, cell cycle collapse, and ultimately, apoptosis in cancer cells. This synergistic interaction enhances the antitumor efficacy of carboplatin.[1][2]





Click to download full resolution via product page

Caption: Signaling pathway of Ceralasertib and carboplatin synergy.

## **Quantitative Data Summary**



The following tables summarize preclinical and clinical data for the co-administration of Ceralasertib and carboplatin.

Table 1: Preclinical Dosing and Efficacy in a Triple-Negative Breast Cancer PDX Model[1]

| Agent        | Dose          | Dosing Schedule                                      | Outcome                                                                |
|--------------|---------------|------------------------------------------------------|------------------------------------------------------------------------|
| Ceralasertib | 25 mg/kg      | Orally, daily for 3 days                             | In combination with carboplatin, yielded optimal tumor control.        |
| Carboplatin  | Not specified | Concurrently on day 1 of Ceralasertib administration | In combination with<br>Ceralasertib, yielded<br>optimal tumor control. |

Table 2: Recommended Phase II Dose (RP2D) and Tolerability in Patients with Advanced Solid Tumors[1][4][5]

| Agent        | Dose  | Dosing<br>Schedule        | Cycle Length | Most Common<br>Grade ≥3<br>Adverse<br>Events                         |
|--------------|-------|---------------------------|--------------|----------------------------------------------------------------------|
| Ceralasertib | 40 mg | Once daily on<br>days 1-2 | 21 days      | Anemia (39%),<br>Thrombocytopeni<br>a (36%),<br>Neutropenia<br>(25%) |
| Carboplatin  | AUC5  | Intravenously on<br>day 1 | 21 days      | Anemia (39%),<br>Thrombocytopeni<br>a (36%),<br>Neutropenia<br>(25%) |

# **Experimental Protocol: In Vivo Xenograft Study**



This protocol describes a representative in vivo study to evaluate the efficacy of Ceralasertib and carboplatin co-administration in a patient-derived xenograft (PDX) model.





Click to download full resolution via product page

Caption: Experimental workflow for the in vivo co-administration study.

#### **Materials**

- **(S)-Ceralasertib** (AZD6738)
- Carboplatin
- Female athymic nude mice (6-8 weeks old)[6]
- Patient-derived xenograft (PDX) tissue
- Vehicle for Ceralasertib (e.g., 0.5% HPMC + 0.1% Tween 80)
- Vehicle for carboplatin (e.g., 0.9% saline)
- Calipers
- · Sterile surgical instruments
- Anesthesia (e.g., isoflurane)

#### **Methods**

- · Animal Handling and Acclimatization:
  - House mice in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.
  - Acclimatize animals for at least one week before the start of the experiment.
  - All animal procedures should be performed in accordance with institutional guidelines and regulations.[6]
- Tumor Implantation:
  - Anesthetize the mice.



- Subcutaneously implant a small fragment (approximately 2-3 mm³) of the PDX tumor tissue into the flank of each mouse.
- Monitor the animals for recovery from anesthesia.
- Tumor Growth Monitoring and Randomization:
  - Monitor tumor growth by measuring the length and width of the tumor with calipers every
     2-3 days.
  - Calculate tumor volume using the formula: (Length x Width²) / 2.
  - When tumors reach a mean volume of 150-200 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., Vehicle, Ceralasertib alone, Carboplatin alone, Ceralasertib + Carboplatin).
- Drug Preparation and Administration:
  - Ceralasertib: Prepare a suspension in the appropriate vehicle. Administer orally (p.o.) at the desired dose (e.g., 25 mg/kg) based on the dosing schedule.
  - Carboplatin: Dissolve in the appropriate vehicle. Administer intraperitoneally (i.p.) or intravenously (i.v.) at the desired dose.
  - For co-administration, administer carboplatin concurrently with the first dose of Ceralasertib.[1]
- Treatment and Monitoring:
  - Administer the drugs according to the defined dosing schedule.
  - Continue to monitor tumor volume and body weight every 2-3 days as an indicator of toxicity.
  - Observe the animals for any signs of distress or adverse reactions.
- Endpoint and Tissue Collection:



- The study endpoint may be a predetermined tumor volume, a specific time point, or evidence of significant toxicity.
- At the endpoint, euthanize the mice according to approved protocols.
- Collect tumors and other relevant tissues (e.g., blood for pharmacokinetic analysis) for further analysis.

#### **Pharmacodynamic and Toxicity Assessments**

- Pharmacodynamic (PD) Analysis: Tumor biopsies can be collected during the study to assess target engagement. For instance, upregulation of pRAD50 can be an indicator of ATM activation and response to Ceralasertib treatment.[4][5]
- Toxicity Assessment: Monitor for common treatment-emergent adverse events such as anemia, thrombocytopenia, and neutropenia through complete blood counts (CBCs).[1][4][5]

# **Logical Relationship: Synergistic Tumor Inhibition**

The combination of Ceralasertib and carboplatin is designed to achieve a synergistic therapeutic effect, where the combined efficacy is greater than the sum of the individual agents.



Click to download full resolution via product page

Caption: Logical relationship of Ceralasertib and carboplatin synergy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: (S)-Ceralasertib and Carboplatin Co-administration in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2849286#protocol-for-s-ceralasertib-and-carboplatin-co-administration-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com